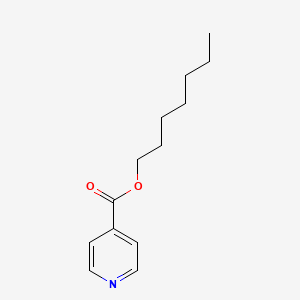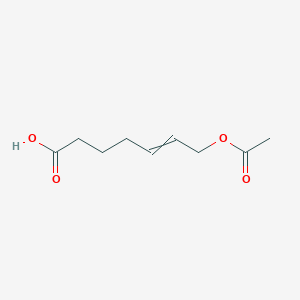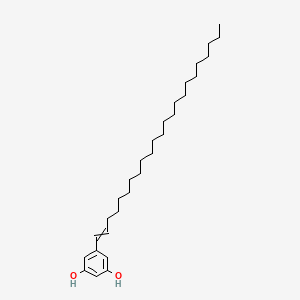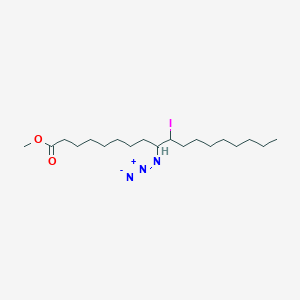
Bis(2-hydroxybutyl) nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxybutyl) nonanedioate typically involves the esterification reaction between nonanedioic acid and 2-hydroxybutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxybutyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxybutyl) nonanedioate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polyesters and polyurethanes, which are used in the production of plastics, fibers, and coatings.
Materials Science: The compound can be used in the development of biodegradable materials and environmentally friendly polymers.
Biomedical Applications: Due to its biocompatibility, it can be used in drug delivery systems and tissue engineering.
Industrial Applications: It can be used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxybutyl) nonanedioate depends on its application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biomedical applications, it can interact with biological molecules and cells to facilitate drug delivery or tissue regeneration. The hydroxyl and ester groups in the compound play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester formed from terephthalic acid and ethylene glycol, used in the production of polyesters.
Bis(2-hydroxypropyl) adipate: An ester formed from adipic acid and 2-hydroxypropanol, used as a plasticizer.
Bis(2-hydroxyethyl) adipate: An ester formed from adipic acid and ethylene glycol, used in the production of polyurethanes.
Uniqueness
Bis(2-hydroxybutyl) nonanedioate is unique due to its specific combination of nonanedioic acid and 2-hydroxybutanol, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like Bis(2-hydroxyethyl) terephthalate provides it with different solubility and melting point characteristics, making it suitable for specific applications in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
93487-16-2 |
|---|---|
Molekularformel |
C17H32O6 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
bis(2-hydroxybutyl) nonanedioate |
InChI |
InChI=1S/C17H32O6/c1-3-14(18)12-22-16(20)10-8-6-5-7-9-11-17(21)23-13-15(19)4-2/h14-15,18-19H,3-13H2,1-2H3 |
InChI-Schlüssel |
NQWGLRQPMWOPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)CCCCCCCC(=O)OCC(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

